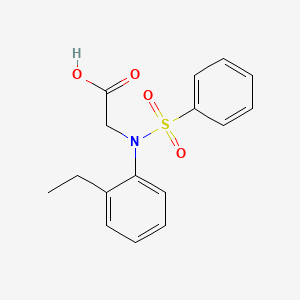

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine

Beschreibung

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine (CAS: 363576-45-8) is a glycine derivative featuring a phenylsulfonyl group and a 2-ethylphenyl substituent on the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₄S, with a molecular weight of 319.38 g/mol . The compound’s structure combines a sulfonamide moiety with an ethyl-substituted aromatic ring, influencing its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)-2-ethylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-13-8-6-7-11-15(13)17(12-16(18)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUMXWSGCJLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-ethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:

Solvent: Common solvents such as dichloromethane or toluene.

Base: Bases like triethylamine or sodium hydroxide.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous flow reactors: To ensure consistent reaction conditions.

Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield sulfonic acids or sulfoxides.

Reduction: Could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is primarily studied for its potential therapeutic applications. The compound's sulfonamide functionality suggests it may exhibit biological activity similar to other sulfonamides, which are known for their antibacterial properties.

- Antibacterial Properties : Sulfonamides typically inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that this compound may also possess similar antibacterial effects, making it a candidate for further investigation in antibiotic development .

- Anti-inflammatory and Analgesic Effects : There is evidence suggesting that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. This opens avenues for exploring this compound in pain management therapies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions:

- Reactivity : The compound can undergo substitution reactions, where different functional groups can be introduced onto the aromatic rings. This versatility is beneficial for creating derivatives with enhanced biological activity .

- Synthesis of Analogues : Researchers have synthesized various analogues of this compound to evaluate their biological activity and optimize pharmacological profiles. For instance, structural modifications have been shown to enhance affinity for specific biological targets like aldose reductase, which is involved in diabetic complications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

Altering molecular pathways: Affecting signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS: Not provided)

- Key Differences :

- Sulfonyl Group : Methylsulfonyl (electron-withdrawing) vs. phenylsulfonyl (bulkier, more lipophilic).

- Aromatic Substituent : 3,5-Dimethylphenyl (electron-donating methyl groups) vs. 2-ethylphenyl (bulkier ethyl group).

- However, the 2-ethylphenyl group in the target compound could improve binding affinity in hydrophobic enzyme pockets .

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester (CAS: 331749-97-4)

- Key Differences :

- Functional Group : Methyl ester (esterified carboxylic acid) vs. free carboxylic acid.

- Substituent : 2-Methylphenyl (smaller alkyl group) vs. 2-ethylphenyl.

- Impact : The ester form likely increases lipophilicity and membrane permeability but may reduce direct enzyme inhibition due to the absence of a free carboxylic acid, which is critical for interactions with charged residues in active sites .

N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS: 117309-44-1)

- Key Differences :

- Substituent : 3-Nitrophenyl (strong electron-withdrawing group) vs. 2-ethylphenyl (electron-donating).

Sulfonyl Group Variations

N-(Phenylsulfonyl)glycine Derivatives

- N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (CAS: Not provided) Substituent: 4-Phenoxyphenyl (electron-rich, bulky) vs. 2-ethylphenyl. Activity: Phenoxy groups may enhance π-π stacking in enzyme pockets but reduce solubility due to increased hydrophobicity .

N-(Methylsulfonyl)glycine Analogs

Aldose Reductase Inhibition

- N-(Phenylsulfonyl)-N-phenylglycines (Series 5 in ): Substitutions like 4-benzoylamino enhance inhibitory activity (IC₅₀ < 1 μM) compared to unsubstituted glycines. Target Compound Prediction: The 2-ethylphenyl group may similarly improve affinity by providing hydrophobic interactions, though excessive bulk could reduce potency .

Stereochemical Effects (Series 6 in ):

- S Enantiomers : Up to 10× more active than R enantiomers in N-(phenylsulfonyl)-2-phenylglycines.

- Implication : The target compound’s stereochemistry (if chiral) could critically influence activity, though data is unavailable .

Biologische Aktivität

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine is a compound of interest due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 2-ethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

- Solvent : Common solvents like dichloromethane or toluene.

- Base : Triethylamine or sodium hydroxide.

- Temperature : Conducted at room temperature or slightly elevated temperatures.

For industrial applications, methods may be optimized for higher yields using continuous flow reactors and purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in metabolic pathways associated with inflammation and infection.

- Receptor Modulation : It may also interact with specific receptors, altering signal transduction pathways that are crucial for cellular responses .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

Antimicrobial Activity

The sulfonamide structure of this compound suggests potential antibacterial properties. Preliminary studies indicate that it may inhibit bacterial growth by interfering with folate synthesis, a common mechanism among sulfonamides .

Anti-inflammatory Effects

Case studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. Research has shown that it can reduce inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

- Study on Aldose Reductase Inhibition :

- Anti-inflammatory Activity in Animal Models :

Q & A

Basic: What are the standard synthesis protocols for N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine, and what critical steps ensure high yield and purity?

The synthesis typically involves a multi-step process starting with functionalized phenyl precursors. A common approach includes:

Sulfonylation : Reacting glycine derivatives with phenylsulfonyl chlorides under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to form the sulfonamide bond.

Ethylphenyl Group Introduction : Coupling the sulfonamide intermediate with 2-ethylphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Critical steps include strict moisture control, precise stoichiometry of sulfonyl chloride, and purification via recrystallization or column chromatography to remove unreacted intermediates .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies ethylphenyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and sulfonamide protons (δ 7.5–8.0 ppm for aromatic sulfonyl groups).

- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~135 ppm) carbons.

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

Basic: How do the sulfonyl and ethylphenyl groups influence solubility and reactivity?

The sulfonyl group enhances polarity, improving aqueous solubility but reducing lipid membrane permeability. The 2-ethylphenyl substituent introduces steric bulk, which can hinder enzymatic degradation but may reduce binding affinity to certain targets. Solubility can be further modulated using co-solvents (e.g., DMSO) or pH adjustments .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Contradictions often arise from structural variations (e.g., substituent position, electronic effects). Strategies include:

- Comparative SAR Studies : Systematically modifying substituents (e.g., replacing ethyl with methoxy) and testing activity against standardized assays.

- Meta-Analysis : Aggregating data from structurally similar compounds (e.g., N-(2,3-dichlorophenyl) analogs) to identify trends in potency or selectivity .

Advanced: What strategies improve bioavailability in preclinical models?

- Prodrug Design : Esterifying the carboxylic acid group (e.g., methyl esters) to enhance membrane permeability.

- Nanoparticle Encapsulation : Using liposomal carriers to improve solubility and prolong circulation time.

- Stability Testing : Simulating biological environments (e.g., pH 7.4 buffer, serum incubation) to assess metabolic degradation pathways .

Advanced: How are interaction mechanisms with enzymes/receptors elucidated?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to targets like tyrosine kinases.

- Molecular Docking : Predicts binding modes using crystal structures of homologous proteins (e.g., COX-2).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced: How do structural modifications affect anticancer potency?

- Sulfonyl Group Variations : Replacing phenylsulfonyl with pentafluorophenylsulfonyl increases electron-withdrawing effects, enhancing DNA intercalation.

- Ethyl Substitution : Bulkier groups at the 2-position improve selectivity for cancer cell membranes but may reduce solubility.

- Glycine Backbone Modifications : Methylation of the α-carbon can block metabolic hydrolysis, prolonging activity .

Advanced: What troubleshooting methods address low yields in final synthesis steps?

- Intermediate Trapping : Use quenching agents (e.g., sodium bicarbonate) to isolate reactive intermediates.

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency.

- Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor coupling over side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.